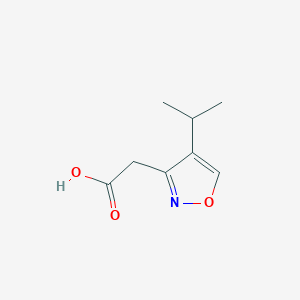

2-(4-Propan-2-yl-1,2-oxazol-3-yl)acetic acid

Beschreibung

Chemical Structure and Properties 2-(4-Propan-2-yl-1,2-oxazol-3-yl)acetic acid is a heterocyclic carboxylic acid featuring a 1,2-oxazole ring substituted with an isopropyl group at the 4-position and an acetic acid moiety at the 3-position. Its molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.18 g/mol. The compound’s structure is defined by the oxazole core, a five-membered aromatic ring containing one oxygen and one nitrogen atom, which imparts unique electronic and steric properties.

Computational tools like SHELXL for crystallography and ORTEP-3 for structural visualization are critical for characterizing such compounds.

Eigenschaften

IUPAC Name |

2-(4-propan-2-yl-1,2-oxazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5(2)6-4-12-9-7(6)3-8(10)11/h4-5H,3H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGXYSDGVGODPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CON=C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781193-08-5 | |

| Record name | 2-[4-(propan-2-yl)-1,2-oxazol-3-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 2-(4-Propan-2-yl-1,2-oxazol-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropylisoxazole with chloroacetic acid under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through crystallization or extraction.

Analyse Chemischer Reaktionen

2-(4-Propan-2-yl-1,2-oxazol-3-yl)acetic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(4-Propan-2-yl-1,2-oxazol-3-yl)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-Propan-2-yl-1,2-oxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Physicochemical Properties

The following table compares key parameters of 2-(4-propan-2-yl-1,2-oxazol-3-yl)acetic acid with related oxazole and triazole derivatives:

Notes:

- CCS (Collision Cross Section) : Reflects molecular size/shape in mass spectrometry. Larger substituents (e.g., phenyl, isopropyl) increase CCS values .

- LogP : Estimated based on substituent contributions. Polar groups (e.g., acetic acid) reduce lipophilicity, while aromatic/hydrophobic groups increase it.

- Biological Activity: Triazole analogs (e.g., fluconazole) are well-known antifungals , suggesting oxazole derivatives may share similar applications.

Key Differences and Trends

Substituent Effects on Lipophilicity :

- The phenyl-substituted analog (LogP = 3.64) is significantly more lipophilic than the methyl- or cyclopropyl-substituted derivatives. The isopropyl group in the target compound likely confers moderate lipophilicity (~LogP 1.5), balancing solubility and membrane permeability.

- Sulfanyl-containing triazole analogs (LogP ~1.7) show comparable lipophilicity to the target oxazole derivative.

Synthetic Accessibility :

- Oxazole derivatives are typically synthesized via cyclization reactions, such as the condensation of hydrazides with mercaptoacetic acid (e.g., ). Triazole derivatives often require copper-catalyzed azide-alkyne cycloadditions .

Biological Relevance :

- Triazole derivatives (e.g., voriconazole) are established antifungals , while oxazole analogs are less explored but show promise in agrochemicals (e.g., haloxyfop, ) and drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.